molecular formula C10H10N2S B8536790 3-Isothiocyanato-5,6,7,8-tetrahydroisoquinoline

3-Isothiocyanato-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B8536790
M. Wt: 190.27 g/mol
InChI Key: QZOIIMBHYFZTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-5,6,7,8-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-isothiocyanato-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C10H10N2S/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h5-6H,1-4H2

InChI Key

QZOIIMBHYFZTAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CN=C(C=C2C1)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (222 mg, 0.956 mmol) in dchloromethane (5 mL) was added a solution of 5,6,7,8-tetrahydroisoquinolin-3-amine (139 mg, 0.938 mmol) in dichloromethane (1.5 mL) and the resulting solution was stirred at room temperature overnight. The reaction mixture was applied directly to a Biotage column in 20-25% ethyl acetate/hexane, collecting the first major peak. Yield 141.8 mg (79%) 3-iothiocyanato-5,6,7,8-tetrahydroisoquinoline. NMR 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.10 (1H, s), 6.84 (1H, s), 2.74 (4H, t, J=6.3 Hz), 1.81 (4H, dd, J=4.0, 2.7 Hz).
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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